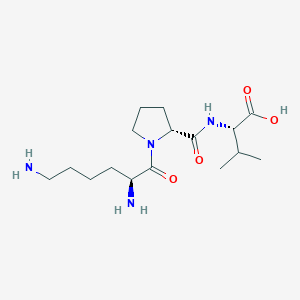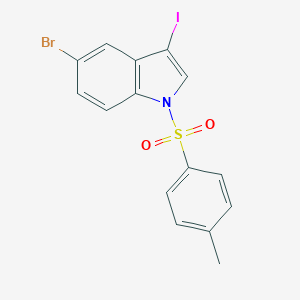
5-Bromo-3-iodo-1-tosyl-1H-indole
Overview
Description
5-Bromo-3-iodo-1-tosyl-1H-indole is a chemical compound with the CAS Number: 142688-28-6. It has a molecular weight of 476.13 and a linear formula of C15H11BrINO2S .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-1-tosyl-1H-indole is represented by the linear formula C15H11BrINO2S . Detailed structural analysis such as bond lengths and angles would require more specific studies or computational modeling.Physical And Chemical Properties Analysis
5-Bromo-3-iodo-1-tosyl-1H-indole is a solid at room temperature. It should be stored in a dark place under an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Scientific Research Applications
Tandem Coupling and Chemical Synthesis
5-Bromo-3-iodo-1-tosylindole is used in tandem coupling reactions. For instance, its coupling with trimethylarylstannanes, followed by a subsequent coupling with aryl boronic acids, produces 3,5-diarylated indoles. This process is significant for synthesizing various indole derivatives with moderate to excellent yields (Yang & Martin, 1992).
Cross-Coupling Reactions
The compound exhibits notable reactivity in palladium-catalyzed cross-coupling reactions. This includes Sonogashira and Suzuki cross-coupling reactions, which are pivotal for creating a range of functionalized indoles and indazoles. These derivatives are potential ligands for the 5-HT receptor (Witulski et al., 2005).
Crystal Structure Analysis
5-Bromo-3-iodo-1-tosyl-1H-indole derivatives have been studied for their crystal structures. For example, a study conducted on 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole revealed interesting intermolecular interactions and thermal stability insights through Hirshfeld surface analysis and DFT calculations (Barakat et al., 2017).
Chemical Modifications and Derivatives
Various chemical modifications of 5-Bromo-3-iodo-1-tosyl-1H-indole have been explored. For instance, trifluoroacetylation of indole-chalcones derived from related compounds has been studied for the synthesis of specific indole derivatives, providing insights into their structural and chemical properties (Mphahlele & Maluleka, 2016).
Molecular Synthesis
In molecular synthesis, this compound plays a role in the formation of complex molecules. A notable example is its use in the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, highlighting its versatility in organic synthesis (Zhao-chan, 2013).
Antimicrobial Applications
Research has also been conducted on the antimicrobial properties of derivatives of 5-Bromo-3-iodo-1-tosyl-1H-indole. For example, new heterocyclic compounds derived from this molecule showed significant antimicrobial activity against various strains of bacteria and fungi, indicating potential pharmaceutical applications (Mageed et al., 2021).
Safety and Hazards
Future Directions
The future directions for the study and application of 5-Bromo-3-iodo-1-tosyl-1H-indole are not specified in the searched resources. Given the interest in indole derivatives in the field of medicinal chemistry and drug discovery, further studies could potentially explore its biological activity and potential applications .
Mechanism of Action
Target of Action
5-Bromo-3-iodo-1-tosyl-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . .
Mode of Action
Indole derivatives, in general, interact with their targets to induce various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
properties
IUPAC Name |
5-bromo-3-iodo-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrINO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(17)13-8-11(16)4-7-15(13)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGNBKPTQOFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1-tosyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



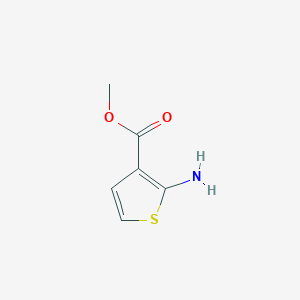
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)

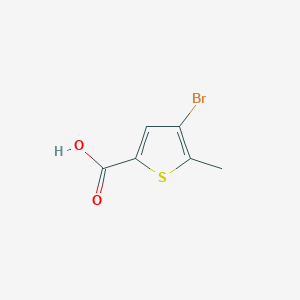

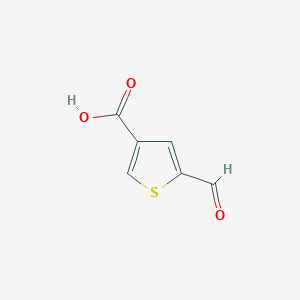
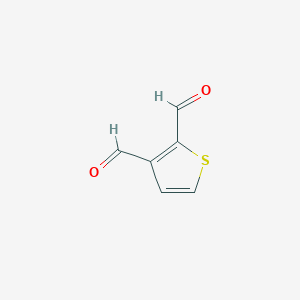
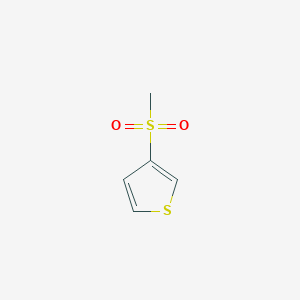
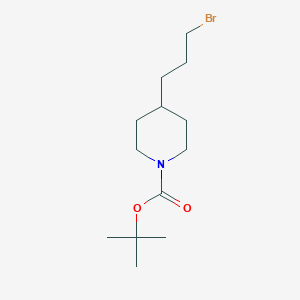
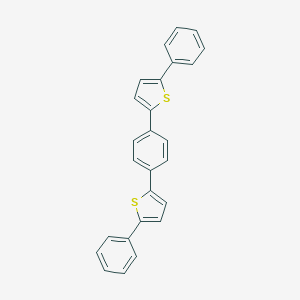


![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
